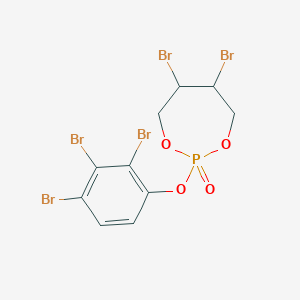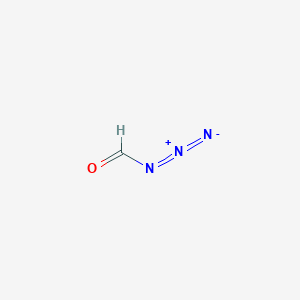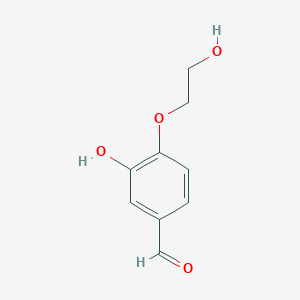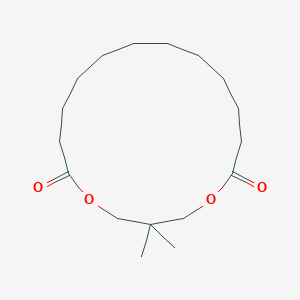
3,3-Dimethyl-1,5-dioxacycloheptadecane-6,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1,5-dioxacycloheptadecane-6,17-dione typically involves the cyclization of appropriate diols or hydroxy acids. One common method is the esterification of 3,3-dimethylpentanedioic acid with a diol under acidic conditions, followed by cyclization to form the lactone ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Dimethyl-1,5-dioxacycloheptadecane-6,17-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Diols.
Substitution: Various substituted lactones or esters.
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-1,5-dioxacycloheptadecane-6,17-dione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving lactones.
Industry: Used in the production of fragrances, flavors, and as a monomer in polymer synthesis.
Wirkmechanismus
The mechanism of action of 3,3-Dimethyl-1,5-dioxacycloheptadecane-6,17-dione involves its interaction with various molecular targets. In biological systems, it can act as a substrate for lactonase enzymes, leading to the hydrolysis of the lactone ring and the formation of the corresponding diol. This interaction can affect various metabolic pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxacycloheptadecane-5,17-dione: Similar structure but lacks the dimethyl groups.
3,3-Dimethyl-1,5-dioxacycloundecane-6,11-dione: Smaller ring size with similar functional groups.
3,3-Dimethyl-1,5-dioxacyclopentadecane-6,15-dione: Similar structure with a different ring size.
Uniqueness
3,3-Dimethyl-1,5-dioxacycloheptadecane-6,17-dione is unique due to its specific ring size and the presence of two methyl groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
63649-59-2 |
|---|---|
Molekularformel |
C17H30O4 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
3,3-dimethyl-1,5-dioxacycloheptadecane-6,17-dione |
InChI |
InChI=1S/C17H30O4/c1-17(2)13-20-15(18)11-9-7-5-3-4-6-8-10-12-16(19)21-14-17/h3-14H2,1-2H3 |
InChI-Schlüssel |
LSWRTYCPRJMAEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=O)CCCCCCCCCCC(=O)OC1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


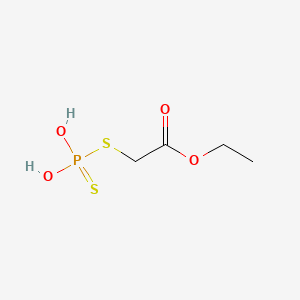
![Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B14488705.png)
![(Acryloylamino)[(ethoxycarbonyl)amino]acetic acid](/img/structure/B14488707.png)

![2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B14488713.png)
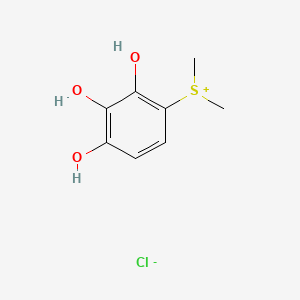
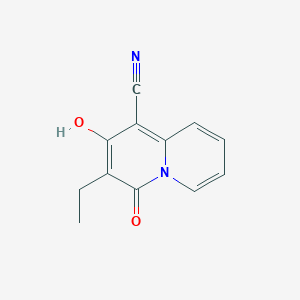
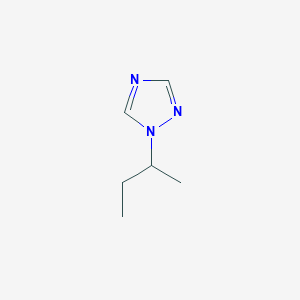
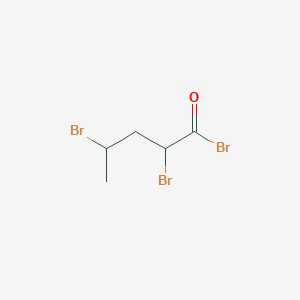
![4-[(2Z)-2-(2-Hydroxy-3-methyl-4-oxonaphthalen-1(4H)-ylidene)hydrazino]benzoic acid](/img/structure/B14488735.png)
![4-Benzoyl-6-[2-(4-ethylphenyl)hydrazinylidene]-3-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14488744.png)
